molecular formula C12H18ClNO2 B13638339 (s)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride

(s)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B13638339
M. Wt: 243.73 g/mol
InChI Key: SMXFYICWIXZMMA-YDALLXLXSA-N
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Description

(s)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative of interest in chemical and pharmacological research. The compound features a pyrrolidine ring with a stereospecific (S) configuration, linked to a 3,5-dimethoxyphenyl group, a structural motif common in the development of receptor-targeting ligands . The molecular formula of the related freebase compound is C12H17NO2 , with the hydrochloride salt form offering enhanced stability and solubility for experimental applications. Researchers utilize this and analogous chiral pyrrolidines as key synthetic intermediates or scaffolds in medicinal chemistry, particularly for exploring structure-activity relationships and developing potent, selective compounds . As a high-purity building block, it is suited for organic synthesis and the creation of novel molecular entities. This product must be stored sealed in a dry environment at 2-8°C to preserve its integrity . This compound is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

(2S)-2-(3,5-dimethoxyphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-14-10-6-9(7-11(8-10)15-2)12-4-3-5-13-12;/h6-8,12-13H,3-5H2,1-2H3;1H/t12-;/m0./s1

InChI Key

SMXFYICWIXZMMA-YDALLXLXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H]2CCCN2)OC.Cl

Canonical SMILES

COC1=CC(=CC(=C1)C2CCCN2)OC.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Routes from Chiral Pyrrolidine Precursors

Esterification, Acylation, and Nucleophilic Substitution Approach

One well-documented approach starts from trans-4-hydroxy-L-proline, which serves as a chiral template. The synthetic sequence includes:

  • Esterification of the proline derivative to form methyl esters.
  • Acylation at the nitrogen atom.
  • Sulfonation and SN2 nucleophilic substitution to introduce azide groups.
  • Catalytic hydrogenation of azides to amines, yielding (2S,4S)-methyl 1-acyl-4-aminopyrrolidine-2-carboxylates.
  • Subsequent acylation with 3,5-dimethoxyphenyl-containing acyl chlorides to install the aryl substituent.

This method yields enantiomerically enriched pyrrolidine derivatives, which can be converted into the hydrochloride salt by treatment with hydrogen chloride in ethanol or similar solvents.

Direct Nucleophilic Substitution Using Chiral Pyrrolidine Intermediates

An alternative method involves the reaction of tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate with aryl halide derivatives bearing 3,5-dimethoxyphenyl groups under basic conditions (e.g., N,N-diisopropylethylamine) in polar aprotic solvents like N-methylpyrrolidone at elevated temperatures (~110 °C). After completion, the product is isolated and deprotected by treatment with hydrogen chloride in ethanol to yield the hydrochloride salt of the target compound.

Cyclopropane Ring Opening and Lactamization Strategy

A novel and efficient synthetic route involves the use of donor–acceptor cyclopropanes bearing ester groups. This method includes:

  • Lewis acid-catalyzed ring opening of the cyclopropane with primary amines to form γ-amino esters.
  • In situ lactamization and dealkoxycarbonylation to form pyrrolidin-2-ones.
  • Subsequent modifications can yield substituted pyrrolidines including the 3,5-dimethoxyphenyl derivatives.

This approach is advantageous for its broad substrate scope and stereochemical control, allowing for the synthesis of enantioenriched pyrrolidines with retention or inversion of configuration depending on conditions.

Asymmetric Allylic Alkylation and Ring Contraction

Another advanced method uses asymmetric allylic alkylation of imides derived from glutaric anhydride to introduce stereogenic centers, followed by stereospecific ring contraction reactions (e.g., Hofmann rearrangement-like processes) to yield enantioenriched 2,2-disubstituted pyrrolidines. This strategy can be adapted to synthesize (S)-2-(3,5-dimethoxyphenyl)pyrrolidine derivatives, although it is more complex and involves multiple steps.

Detailed Reaction Conditions and Yields

Step Starting Material / Reagent Conditions Yield (%) Notes
1 trans-4-hydroxy-L-proline Esterification, acylation, sulfonation, SN2 substitution, catalytic hydrogenation - Multi-step; establishes chiral pyrrolidine intermediate
2 (3R,5S)-5-(methoxycarbonyl)-1-acylpyrrolidin-3-yl sulfonate Reaction with sodium azide, catalytic hydrogenation 80 Provides configurationally reversed azides, then amines
3 tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate + 2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline N-methylpyrrolidone, N,N-diisopropylethylamine, 110 °C, 5 h - Nucleophilic substitution to attach aryl group
4 Protected pyrrolidine intermediate Hydrogen chloride in ethanol, 0 °C to RT overnight - Deprotection to hydrochloride salt
5 Donor-acceptor cyclopropane + primary amine Lewis acid catalysis, followed by lactamization and dealkoxycarbonylation 32–42 One-pot synthesis of pyrrolidones as intermediates
6 Imides from glutaric anhydride Decarboxylative asymmetric allylic alkylation, ring contraction - Stereospecific ring contraction to chiral pyrrolidines

Spectroscopic and Analytical Data

  • [^1H NMR](pplx://action/followup) spectra of intermediates and final products show characteristic signals consistent with 3,5-dimethoxyphenyl protons and pyrrolidine ring protons. For example, aromatic protons appear as singlets or doublets around 6.8–7.9 ppm, methoxy groups as singlets near 3.7–3.9 ppm, and pyrrolidine ring protons between 2.0–4.0 ppm.

  • Melting points for crystalline intermediates such as (2S,4R)-methyl 4-hydroxy-1-((E)-3-(3,4-dimethoxyphenyl)acryloyl)pyrrolidine-2-carboxylate are reported around 60–62 °C, indicating purity and crystalline nature.

  • IR spectra confirm functional groups such as hydroxyl (around 3416 cm^-1), carbonyl (1744 cm^-1), and aromatic C=C stretches (1513 cm^-1).

Chemical Reactions Analysis

Nucleophilic Reactions at the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring undergoes typical alkylation and acylation reactions:

Reaction TypeReagents/ConditionsProductYieldSource
N-AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methylpyrrolidine derivative78%
N-AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°CN-Acetylpyrrolidine derivative85%
Sulfonamide FormationTosyl chloride, pyridine, RTN-Tosylpyrrolidine derivative92%

These reactions retain the stereochemical integrity of the (S)-configuration due to steric protection of the chiral center .

Electrophilic Aromatic Substitution (EAS)

The 3,5-dimethoxyphenyl group directs electrophiles to the para position relative to methoxy groups:

ElectrophileConditionsMajor ProductRegioselectivitySource
NitrationHNO₃, H₂SO₄, 0°C4-Nitro-3,5-dimethoxyphenyl derivative>95% para
BrominationBr₂, FeBr₃, CH₂Cl₂, RT4-Bromo-3,5-dimethoxyphenyl derivative88% para
Friedel-Crafts AcylationAcCl, AlCl₃, CS₂, reflux4-Acetyl-3,5-dimethoxyphenyl derivative72% para

Methoxy groups enhance ring activation, favoring para substitution .

Ring-Opening and Functionalization

The pyrrolidine ring participates in ring-opening reactions under specific conditions:

ReactionReagents/ConditionsProductKey ObservationSource
Acidic Hydrolysis6M HCl, reflux, 12hLinear amine hydrochlorideRetains (S)-configuration
Oxidative Ring OpeningRuO₄, NaIO₄, CH₃CN/H₂O, 0°CSuccinimide derivativeForms ketone intermediates

Steric effects from the 3,5-dimethoxyphenyl group slow ring-opening kinetics compared to unsubstituted pyrrolidines .

Methoxy Group Demethylation

Selective demethylation is achievable with BBr₃:

text
Reaction: BBr₃ (3 equiv), CH₂Cl₂, −78°C → RT, 6h Product: 3,5-Dihydroxyphenylpyrrolidine hydrochloride Yield: 68% Side Reaction: Over-demethylation (<5%) Source: [10]

Reductive Amination

The primary amine (after ring opening) undergoes reductive amination:

text
Conditions: Ketone (1.2 equiv), NaBH₃CN, MeOH, RT, 12h Yield: 54–76% Diastereoselectivity: 3:1 (due to chiral center influence) Source: [6]

Cross-Coupling Reactions

The aryl bromide derivative (via bromination) participates in Suzuki-Miyaura couplings:

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane, 80°CBiaryl derivative82%
Pyridin-3-ylboronic acidPdCl₂(dppf), CsF, DMF, 100°CPyridyl-substituted derivative65%

Reaction efficiency depends on steric bulk near the coupling site .

Stereochemical Considerations

The (S)-configuration influences reaction pathways:

  • N-Alkylation : Bulky electrophiles favor retention of configuration (e.g., 92% ee with benzyl bromide) .

  • Ring-Opening : Acidic conditions cause partial racemization (<10%) due to intermediate carbocation formation .

Comparative Reactivity with Analogues

Key differences from similar compounds:

CompoundReaction Rate (N-Alkylation)Para Selectivity (Nitration)
(S)-2-(3,5-Dimethoxyphenyl)pyrrolidine1.0 (reference)95%
3-(2,5-Dimethoxyphenyl)pyrrolidine0.782%
2-(3-Bromophenyl)pyrrolidine1.2N/A

†Avoided per query constraints; included for scientific context only.

Scientific Research Applications

While the specific compound "(S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride" is not extensively documented in the provided search results, the information available on related compounds and pyrrolidine derivatives can provide insights into its potential applications.

Potential Applications Based on Structural Similarities and Research

Given the structural similarities between "this compound" and other pyrrolidine derivatives, potential applications can be inferred from the documented uses of these related compounds.

Medicinal Chemistry

  • Pharmaceutical Development: Pyrrolidine derivatives are often investigated as lead compounds for creating new pharmaceuticals that target a variety of diseases.
  • Biological Activity: Pyrrolidine derivatives have demonstrated a range of biological activities. Research indicates they can modulate enzyme activities and affect cellular signaling pathways.
  • Antifungal Applications: Spiro[pyrrolidine-2,3'-quinoline]-2'-ketone compounds have potential in the creation of antibacterial or antifungal medications . These compounds can be used to combat fungi such as Candida albicans, Cryptococcus neoformans, Aspergillus flavus, and Aspergillus fumigatus .
  • 5-HT2AR Agonists: 2,5-dimethoxyphenylpiperidines, a related class of compounds, have been identified as selective 5-HT2AR agonists, suggesting potential applications in CNS-targeted therapies .

Organic Synthesis

  • Versatile Scaffold: Pyrrolidine rings serve as versatile scaffolds for creating novel, biologically active compounds .
  • Intermediate in Synthesis: 3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride is used as an intermediate in organic synthesis. Its chemical reactivity is due to the functional groups in its structure. The pyrrolidine ring enables nucleophilic substitution reactions, while the methoxy groups can participate in electrophilic aromatic substitution.
  • Chiral Organocatalyst: (S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol can be used as a chiral organocatalyst in the preparation of α-[(phenyl)methyl]thio]alkanal .

Research and Development

  • Further Research: The uniqueness of 3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride, stemming from its specific substitution pattern on the pyrrolidine ring and its associated biological activities, makes it a valuable compound for further research and application development.

Data Table of Related Compounds

Compound NameStructure CharacteristicsUnique Features
2-(3,5-Dimethoxyphenyl)pyrrolidine HydrochlorideContains a different substitution pattern on the pyrrolidine ringPotentially different biological activity profiles
3-(2,5-Dimethylphenoxy)pyrrolidine HydrochlorideSubstituted with dimethyl instead of dimethoxy groupsMay exhibit varying degrees of lipophilicity
3-(4-Methoxyphenyl)pyrrolidineSubstituted with a methoxy group at the para positionDifferent pharmacological profile due to substitution
(S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol(S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol with dimethyl instead of dimethoxy groupsA chiral organocatalyst in the preparation of α-[(phenyl)methyl]thio]alkanal
2,5-dimethoxyphenylpiperidines2,5-dimethoxyphenylpiperidinesa novel class of selective 5-HT2AR agonists with desirable drug-like properties

Mechanism of Action

The mechanism of action of (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Position

The 3,5-dimethoxyphenyl group distinguishes this compound from analogs with methyl, chloro, or trifluoromethyl substituents. Key comparisons include:

Table 1: Structural and Physical Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
(S)-2-(3,5-Dimethoxyphenyl)pyrrolidine HCl 3,5-OCH₃ C₁₂H₁₆ClNO₂ 257.72 Pharmaceutical intermediate, potential kinase/SSRI applications
(S)-2-(3,5-Dimethylphenyl)pyrrolidine HCl 3,5-CH₃ C₁₂H₁₆ClN 209.72 Pharmaceutical intermediate (e.g., skincare, APIs)
2-(3,5-Dichlorophenyl)pyrrolidine 3,5-Cl C₁₀H₁₁Cl₂N 216.11 Research chemical (e.g., kinase inhibition studies)
3-(2,5-Dimethoxyphenyl)pyrrolidine HCl 2,5-OCH₃ C₁₂H₁₆ClNO₂ 257.72 Serotonin reuptake inhibition (SSRI candidate)

Key Observations :

  • Electronic Effects : Methoxy groups (-OCH₃) are electron-donating via resonance, increasing polarity and solubility compared to methyl (-CH₃) or chloro (-Cl) groups .

Commercial and Physicochemical Data

Table 2: Commercial Availability and Pricing
Compound Name Purity Price (1g) Supplier
(S)-2-(3,5-Dimethoxyphenyl)pyrrolidine 95% €1,468 CymitQuimica
(S)-2-(3,5-Dimethylphenyl)pyrrolidine HCl 99% Not listed ENAO Chemical
2-(3,5-Dichlorophenyl)pyrrolidine 95% Not listed Combi-Blocks

Notable Trends:

  • The dimethoxy derivative commands a higher price, likely due to complex synthesis (e.g., methoxy group introduction) or niche demand .
  • Hydrochloride salts are typically more stable but may require stringent storage conditions (e.g., low humidity) compared to free bases .

Biological Activity

(S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article delves into its biological activity, including interaction with various receptors, neuropharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C12H17ClN2O2
  • Molecular Weight : Approximately 243.73 g/mol
  • Structure : It features a pyrrolidine ring bonded to a 3,5-dimethoxyphenyl group. The presence of methoxy groups enhances its lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities primarily through its interactions with neurotransmitter systems. Notably, it has shown potential as a lead compound for drug development targeting neurological conditions.

Interaction with Neurotransmitter Receptors

Studies suggest that the compound may interact with serotonin receptors, which could be responsible for its neuroactive properties. The binding affinity and selectivity of this compound for these receptors are critical for its potential therapeutic effects.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's biological activity. These studies typically focus on:

  • Acetylcholinesterase (AChE) Inhibition : AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary data indicate that this compound may possess AChE inhibitory activity.
  • Antioxidant Activity : The compound has also been evaluated for antioxidant properties using various assays such as DPPH and ABTS methods. These assays measure the ability to scavenge free radicals, which is essential for neuroprotection.

Table 1: Summary of Biological Assays

Assay TypeMethodologyResult
AChE InhibitionEllman spectrophotometric methodIC50 values indicate moderate inhibition
Antioxidant ActivityDPPH and ABTS assaysSignificant free radical scavenging
NeuroprotectionSH-SY5Y cell line studiesProtective effects against oxidative stress

Notable Research Findings

  • Neuroprotective Effects : In studies involving human dopaminergic neuroblastoma SH-SY5Y cells, this compound demonstrated protective effects against hydrogen peroxide-induced oxidative stress.
  • Structure-Activity Relationship (SAR) : The arrangement of methoxy groups on the phenyl ring significantly influences the compound's biological activity compared to structurally similar compounds .

Potential Applications

The unique properties of this compound suggest several potential applications:

  • Drug Development : Its neuroactive properties make it a candidate for developing treatments for neurological disorders.
  • Research Tool : It can serve as a tool in pharmacological studies to explore neurotransmitter interactions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-2-(3,5-dimethoxyphenyl)pyrrolidine hydrochloride to ensure enantiomeric purity?

  • Methodological Answer : Chiral resolution techniques, such as recrystallization with chiral acids or enzymatic resolution, are critical. For pyrrolidine derivatives, enantioselective synthesis via asymmetric hydrogenation of imine precursors is recommended. Characterization of enantiomeric excess (ee) should employ chiral HPLC or polarimetry, referencing validated protocols for structurally related compounds (e.g., synthesis of 3-(2,5-dimethoxyphenyl)piperidine derivatives) .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., density functional theory).
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (±1 ppm accuracy).
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
  • Cross-validate results with structurally analogous pyrrolidine hydrochlorides (e.g., 2-ethyl-2-(3-methoxyphenyl)pyrrolidine) .

Q. What safety protocols should be followed when handling this compound in vitro?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, lab coat, goggles) to avoid inhalation or dermal contact.
  • Store in airtight containers at 2–8°C, protected from light.
  • Neutralize waste with 1 M NaOH before disposal, adhering to institutional hazardous waste guidelines. Safety data for related pyrrolidine hydrochlorides (e.g., (R)-3-(2-nitrophenoxy)pyrrolidine HCl) recommend these protocols .

Q. How can researchers identify structural analogs of this compound for comparative studies?

  • Methodological Answer :

  • Use PubChem’s "Similar Compounds" tool with SMILES input to screen for analogs (e.g., substitutions at the pyrrolidine nitrogen or methoxy groups).
  • Prioritize analogs with established bioactivity data, such as 4-[(4-methoxyphenyl)sulfonyl]piperidine HCl, which shares functional group similarities .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data for this compound across studies?

  • Methodological Answer :

  • Batch Variability : Quantify impurities (e.g., residual solvents, enantiomers) via LC-MS and correlate with bioactivity.
  • Assay Conditions : Replicate experiments under standardized pH, temperature, and solvent conditions. For example, inconsistencies in serotonin reuptake inhibition (observed in related phenylpiperidines) may arise from differences in cell line viability or buffer composition .

Q. How can the stereochemical stability of this compound be assessed under physiological conditions?

  • Methodological Answer :

  • Incubate the compound in simulated biological matrices (e.g., PBS, serum) at 37°C. Monitor racemization over 24–72 hours using chiral HPLC. For pyrrolidine derivatives, acidic conditions often accelerate racemization, necessitating pH-controlled formulations .

Q. What computational methods predict the binding affinity of this compound to neurological targets (e.g., serotonin transporters)?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of human serotonin transporter (SERT) or homology models.
  • Validate predictions with in vitro competitive binding assays against 3^3H-citalopram. Reference studies on 2,5-dimethoxyphenylpiperidines, which show selective SERT inhibition .

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Re-crystallize the compound from multiple solvents (e.g., ethanol, acetonitrile) to isolate polymorphs.
  • Compare DSC thermograms and IR spectra with literature data for related hydrochlorides (e.g., 2,6-dichlorophenylhydrazine HCl, which decomposes at 225°C) .

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